molecular formula C14H24N2O5 B8264505 Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-YL)propanoate

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-YL)propanoate

Cat. No.: B8264505
M. Wt: 300.35 g/mol
InChI Key: KTOOVWCZIOIVDS-UWVGGRQHSA-N
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Description

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate (CAS: 113850-71-8) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 2-oxopiperidin-3-yl side chain. This compound is widely employed in medicinal chemistry, particularly as an intermediate in synthesizing protease inhibitors, such as second-generation SARS-CoV-2 main protease inhibitors . Its stereochemical configuration ((S,S)-configuration) and functional groups (Boc, methyl ester, and oxopiperidin) make it a versatile building block for drug discovery.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopiperidin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-14(2,3)21-13(19)16-10(12(18)20-4)8-9-6-5-7-15-11(9)17/h9-10H,5-8H2,1-4H3,(H,15,17)(H,16,19)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOOVWCZIOIVDS-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCNC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCCNC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Primary Amine

The primary amine precursor, (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoic acid, is reacted with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system. A representative protocol involves dissolving the amine in tetrahydrofuran (THF) and adding Boc₂O with catalytic 4-dimethylaminopyridine (DMAP) at 0°C. The reaction proceeds to completion within 2 hours, achieving >95% yield. The Boc group’s installation is confirmed via <sup>1</sup>H NMR (δ 1.44 ppm, singlet for tert-butyl) and IR spectroscopy (C=O stretch at 1695 cm⁻¹).

Methyl Esterification of the Carboxylic Acid

Post-Boc protection, the carboxylic acid is esterified using methyl chloride (MeCl) in the presence of N,N-diisopropylethylamine (DIPEA). Alternatively, diazomethane (CH₂N₂) in methanol provides quantitative esterification without racemization. The methyl ester is verified by <sup>13</sup>C NMR (δ 52.1 ppm for OCH₃) and mass spectrometry ([M+Na]<sup>+</sup> at m/z 323.14).

Stereoselective Construction of the 2-Oxopiperidin-3-yl Side Chain

The (S)-2-oxopiperidin-3-yl moiety is synthesized via cyclization of δ-amino ketones or oxidation of piperidine derivatives.

Cyclization of δ-Amino Ketones

A linear precursor, (S)-3-aminopentanoic acid, is subjected to cyclization using EDCl/HOBt coupling in dichloromethane (DCM). The resulting piperidinone is oxidized with Dess-Martin periodinane to yield 2-oxopiperidine-3-carboxylic acid, which is subsequently coupled to the Boc-protected amine via mixed carbonic anhydride methods. This route achieves 78% overall yield with >99% enantiomeric excess (ee).

Asymmetric Catalysis for Stereochemical Control

Chiral auxiliaries, such as Oppolzer’s sultam, enforce the (S)-configuration at the 3-position of the piperidinone. A titanium(IV)-mediated asymmetric aldol reaction between a glycine equivalent and a ketone precursor generates the desired stereochemistry, followed by hydrogenolysis to remove the auxiliary.

Coupling of Boc-Protected Amine and Piperidinone Moieties

The final assembly involves coupling the Boc-protected amine and piperidinone-derived propanoate.

Stepwise Coupling via Carbodiimide Chemistry

The Boc-protected amine is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The piperidinone-propanoic acid is added dropwise, and the reaction is stirred at 25°C for 12 hours. Purification via flash chromatography (hexane/ethyl acetate, 3:1) yields the coupled product in 85% yield.

One-Pot Tandem Deprotection-Coupling

A streamlined approach combines Boc deprotection (using trifluoroacetic acid, TFA) with in situ activation of the carboxylic acid. After neutralization with DIPEA, the amine directly reacts with the pre-activated piperidinone-propanoate, reducing purification steps and improving efficiency (92% yield).

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers and removes residual reagents. The target compound elutes at 12.3 minutes (flow rate: 1 mL/min).

Spectroscopic Confirmation

  • <sup>1</sup>H NMR (600 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.72 (s, 3H, OCH₃), 4.21 (q, J = 6.9 Hz, 1H, α-CH), 5.12 (d, J = 8.1 Hz, 1H, NH).

  • HRMS : m/z 323.1602 ([M+Na]<sup>+</sup>, calc. 323.1584).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Replacing THF with dimethylformamide (DMF) accelerates coupling reactions (3 hours vs. 12 hours) but necessitates lower temperatures (0°C) to minimize epimerization.

Catalyst Screening

Palladium(II) acetate improves cyclization yields (from 78% to 89%) by facilitating δ-amino ketone ring closure.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A continuous flow system with immobilized EDC/HOBt reduces reagent waste and enhances throughput (99% conversion in 10 minutes).

Green Chemistry Metrics

Solvent recycling and catalytic Boc₂O usage lower the process mass intensity (PMI) from 32 to 12, aligning with ACS Green Chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

IUPAC Name

The IUPAC name for this compound is methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-YL)propanoate. The presence of the oxopiperidine moiety contributes to its pharmacological potential.

Drug Development

This compound has been investigated for its role as a prodrug. Prodrugs are compounds that undergo metabolic conversion to become active pharmacological agents. This specific compound can be metabolized to release active forms that interact with biological targets, enhancing therapeutic efficacy.

Peptide Synthesis

Due to its Boc-protected amino group, this compound serves as an important intermediate in the synthesis of various peptides. The Boc group allows for selective deprotection under mild conditions, facilitating the construction of complex peptide structures without compromising sensitive functional groups.

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : The oxopiperidine structure may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

Case Study 1: Synthesis and Evaluation of Analogues

A study published in The Scientific World Journal explored the synthesis of various alkoxycarbonyl derivatives, including this compound. The research evaluated their biological activities against different cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Prodrug Mechanism Investigation

Research focusing on the metabolic pathways of this compound revealed that upon enzymatic cleavage of the Boc group, the active form exhibited enhanced binding affinity to specific receptors involved in cancer cell signaling pathways. This study highlighted the importance of structural modifications in improving drug efficacy .

Table 1: Comparison of Biological Activities

Compound NameAnticancer ActivityNeuroprotective EffectsSynthesis Complexity
Methyl (S)-2-((tert-butoxycarbonyl)amino)...HighModerateModerate
Related Compound AModerateHighLow
Related Compound BHighLowHigh

Table 2: Synthesis Pathways

Step NumberReaction TypeReagents UsedYield (%)
1Boc ProtectionTert-butoxycarbonyl chloride85
2Coupling ReactionAmino acid + activated ester75
3DeprotectionAcidic conditions90

Mechanism of Action

The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural analogs and their modifications compared to the parent compound:

Compound Name / CAS Substituent Modification Molecular Weight Key Features Reference
Parent Compound: 113850-71-8 3-((S)-2-oxopiperidin-3-yl) group 308.33 g/mol Oxopiperidin ketone for hydrogen bonding; Boc protection for stability
Methyl (S)-2-((Boc)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate (328086-60-8) Oxopyrrolidin-3-yl instead of oxopiperidin 294.34 g/mol Smaller 5-membered ring (vs. 6-membered piperidin); altered conformational flexibility
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((Boc)amino)propanoate (2095488-04-1) Bicyclo[1.1.1]pentan-1-yl group 269.34 g/mol Rigid bicyclic system; enhanced lipophilicity and steric hindrance
Methyl (S)-2-((Boc)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate (1227311-10-5) Aromatic 4-cyano-2,6-dimethylphenyl group 346.39 g/mol Electron-withdrawing cyano group; potential for π-π stacking
Methyl (S)-3-(benzo[b]thiophen-3-yl)-2-((Boc)amino)propanoate (N/A) Benzo[b]thiophen-3-yl group 363.45 g/mol Aromatic heterocycle for enhanced binding interactions

Key Observations :

  • Oxopiperidin vs.
  • Bicyclic Systems : The bicyclo[1.1.1]pentane substituent introduces steric bulk, which may improve metabolic stability but reduce solubility .
  • Aromatic Modifications: Cyano or benzo[b]thiophene groups enhance electronic interactions (e.g., π-π stacking) in receptor-binding pockets .

Key Observations :

  • The parent compound’s synthesis employs a Boc-protection strategy and ammonia-mediated deprotection, balancing efficiency and scalability .
  • β-Arylation () and Suzuki-Miyaura coupling () are preferred for introducing aromatic or bicyclic groups.

Key Observations :

  • The parent compound’s oxopiperidin group balances solubility and lipophilicity, making it suitable for oral bioavailability .

Biological Activity

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-YL)propanoate, commonly referred to as a derivative of amino acids, is a compound with potential biological activities that warrant detailed examination. This compound is notable for its structural features, particularly the presence of a tert-butoxycarbonyl (Boc) protecting group and a piperidinyl moiety, which are critical in medicinal chemistry for enhancing bioactivity and selectivity.

Chemical Structure and Properties

The chemical formula for this compound is C14H24N2O5C_{14}H_{24}N_{2}O_{5}, with a molecular weight of approximately 300.35 g/mol. The compound features both hydrophobic and hydrophilic regions, which may influence its interaction with biological membranes and proteins.

PropertyValue
Molecular FormulaC14H24N2O5C_{14}H_{24}N_{2}O_{5}
Molecular Weight300.35 g/mol
CAS Number1442483-69-3
Purity95%
Storage ConditionsRefrigerated

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the oxopiperidine moiety suggests potential interactions with neurotransmitter systems or metabolic enzymes.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific proteases or kinases, which are crucial in signaling pathways related to cell growth and differentiation.
  • Receptor Modulation : It could modulate receptors involved in neurotransmission or immune responses, potentially impacting conditions such as anxiety or inflammation.

Biological Activity Studies

Research has demonstrated varying degrees of biological activity associated with derivatives of amino acids similar to this compound:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. This activity is hypothesized to involve apoptosis induction through the activation of caspase pathways.

Case Studies

  • Case Study on Antimicrobial Properties : A study investigated the effects of similar compounds on Staphylococcus aureus and found significant inhibition at low concentrations, suggesting potential for development as an antibiotic agent .
  • Cytotoxicity Assay : In vitro assays demonstrated that related compounds induced apoptosis in human cancer cell lines, highlighting their potential as anticancer agents .

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-YL)propanoate?

A multi-step synthesis is typically employed, starting with protected amino acids and piperidinone derivatives. Key steps include:

  • Amide Coupling : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in CH₂Cl₂ for activating carboxylic acid groups and facilitating nucleophilic substitution .
  • Protection/Deprotection : tert-Butoxycarbonyl (Boc) groups are introduced via imidazole-mediated reactions with tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF to protect hydroxyl or amine functionalities .
  • Purification : Silica gel column chromatography (petroleum ether/ethyl acetate gradients) or preparative HPLC (XBridge phenyl columns) ensures high purity (>95%) .

Q. How can the stereochemical integrity of the compound be validated during synthesis?

  • X-ray Crystallography : Single-crystal analysis confirms bond angles (e.g., β = 110.729° in monoclinic systems) and stereochemical assignments (e.g., R-factor = 0.026) .
  • Chiral HPLC : Retention time comparisons with enantiomeric standards verify enantiopurity.
  • NMR Analysis : 1^1H and 13^13C NMR coupling constants (e.g., J-values for diastereotopic protons) distinguish stereoisomers .

Q. What stability considerations are critical for handling this compound?

  • Moisture Sensitivity : Store under inert gas (argon) at -20°C in desiccated environments to prevent Boc-group hydrolysis .
  • Thermal Stability : Avoid temperatures >40°C, as thermal decomposition generates tert-butanol and CO₂, confirmed by TGA (thermogravimetric analysis) .

Advanced Research Questions

Q. How does the compound’s conformation influence β-sheet formation in neurodegenerative disease models?

The 2-oxopiperidin-3-yl moiety imposes conformational constraints, promoting β-sheet stabilization via:

  • Hydrogen Bonding : The carbonyl group (C=O) of the piperidinone ring forms intermolecular H-bonds with adjacent peptide strands (observed in X-ray studies) .
  • Steric Effects : The tert-butoxycarbonyl group minimizes steric hindrance, allowing optimal alignment for β-sheet stacking in amyloid-β fibril models .

Q. How can conflicting crystallographic and spectroscopic data on the compound’s tertiary structure be resolved?

  • Dynamic NMR : Variable-temperature 1^1H NMR (e.g., 150–300 K) identifies rotameric equilibria or solvent-induced conformational shifts .
  • DFT Calculations : Compare experimental bond lengths (e.g., C17–C18 = 1.53 Å) with density functional theory (DFT)-optimized geometries to resolve discrepancies .
  • Synchrotron Studies : High-resolution X-ray diffraction (λ = 0.71073 Å) reduces thermal motion artifacts, improving structural accuracy .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo neurochemical studies?

  • Prodrug Modifications : Introduce phosphate esters or amino acid conjugates to enhance blood-brain barrier permeability (e.g., tert-butyldimethylsilyl-protected hydroxyl groups) .
  • Metabolic Stability Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites (e.g., ester hydrolysis) and guide structural tweaks .

Q. How does the compound interact with enzymatic targets like γ-secretase in Alzheimer’s pathways?

  • Molecular Docking : The 2-oxopiperidin-3-yl group occupies the enzyme’s hydrophobic S3 pocket (binding energy ΔG = -9.2 kcal/mol, AutoDock Vina) .
  • Kinetic Studies : Surface plasmon resonance (SPR) reveals a Kd of 120 nM, indicating high affinity for γ-secretase’s catalytic subunit .

Methodological Best Practices

8. Key protocols for characterizing synthetic intermediates:

  • Mass Spectrometry : ESI-HRMS (e.g., m/z 534.60 [M+H]⁺) confirms molecular weight .
  • Polarimetry : Specific rotation ([α]D²⁵ = -13.2° in 3 N NaOH) validates chiral purity .

9. Troubleshooting low yields in Boc-protection steps:

  • Catalyst Optimization : Replace imidazole with DMAP (0.1 eq.) to accelerate TBDMS-Cl reactions in DMF .
  • Solvent Choice : Use anhydrous THF instead of DMF for moisture-sensitive intermediates .

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